molecular formula C18H11ClF3N5S B2860176 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 338775-16-9

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine

Cat. No.: B2860176
CAS No.: 338775-16-9
M. Wt: 421.83
InChI Key: AYEPUKQPOJNJTO-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazolopyrimidine core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific kinases or ion channels.

    Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a triazolopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5S/c1-10-2-4-11(5-3-10)14-6-7-23-16-25-17(26-27(14)16)28-15-13(19)8-12(9-24-15)18(20,21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEPUKQPOJNJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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